4-(4-Heptylbenzoyl)-2-methylpyridine

Description

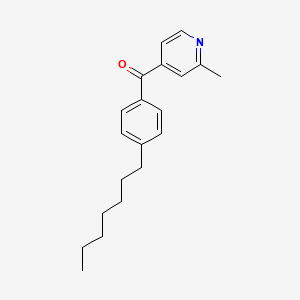

4-(4-Heptylbenzoyl)-2-methylpyridine is a pyridine derivative featuring a 2-methylpyridine core substituted at the 4-position with a 4-heptylbenzoyl group. These analogs are synthesized for applications in medicinal chemistry, materials science, and coordination chemistry, with substituents critically influencing their physical, chemical, and biological properties .

Properties

IUPAC Name |

(4-heptylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-13-14-21-16(2)15-19/h9-15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFFTBXRBUYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Heptylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-heptylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Heptylbenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives or benzoyl derivatives.

Scientific Research Applications

4-(4-Heptylbenzoyl)-2-methylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Heptylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 2-Methylpyridine Derivatives

Biological Activity

4-(4-Heptylbenzoyl)-2-methylpyridine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various pharmacological applications, including its role as an enzyme inhibitor and its potential therapeutic effects against different diseases.

Chemical Structure and Properties

The chemical formula of this compound is C18H25NO. It features a pyridine ring substituted with a heptylbenzoyl group and a methyl group at the 2-position. The structural representation can be summarized as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interactions with specific molecular targets in biological systems.

The compound's mechanism of action involves:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, particularly those involved in cell signaling pathways. This inhibition can lead to altered cellular responses, which may be beneficial in treating diseases characterized by dysregulated signaling.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Experimental Data

-

Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 15 to 30 µM across different cell lines, indicating promising anticancer potential.

Cell Line IC50 (µM) A549 (Lung) 20 MCF-7 (Breast) 15 HeLa (Cervical) 25 - Inhibition of Protein Tyrosine Kinases : In vitro assays revealed that the compound effectively inhibits protein tyrosine kinases (PTKs), which play crucial roles in cancer progression and immune responses. The inhibition was quantified using a kinase activity assay, showing a significant decrease in phosphorylation levels at concentrations above 10 µM.

- Antimicrobial Testing : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited bacteriostatic effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer agent.

- Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.